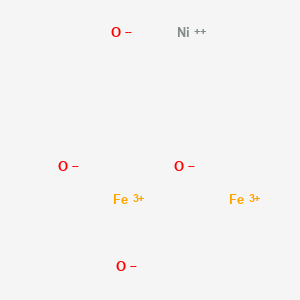
iron(3+);nickel(2+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound iron(3+);nickel(2+);oxygen(2-) is a mixed metal oxide consisting of iron, nickel, and oxygen. This compound is often found in the form of nickel ferrite (NiFe2O4), which is a type of spinel structure. Nickel ferrite is known for its magnetic properties and is widely used in various applications, including catalysis, magnetic materials, and electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel ferrite can be synthesized through various methods, including:
Co-precipitation Method: This involves the simultaneous precipitation of iron and nickel hydroxides from their respective salts, followed by calcination to form the mixed oxide.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the desired oxide.
Hydrothermal Synthesis: This involves the reaction of metal salts in an aqueous solution at high temperatures and pressures to form the mixed oxide.
Solid-State Reaction: This method involves the mixing of metal oxides or carbonates, followed by high-temperature calcination to form the mixed oxide.
Industrial Production Methods
In industrial settings, nickel ferrite is typically produced through the solid-state reaction method due to its simplicity and scalability. The process involves mixing iron oxide (Fe2O3) and nickel oxide (NiO) in stoichiometric proportions, followed by calcination at temperatures ranging from 800°C to 1200°C.
Chemical Reactions Analysis
Types of Reactions
Nickel ferrite undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Nickel ferrite can participate in redox reactions, where iron and nickel ions can change their oxidation states.
Substitution Reactions: Nickel ferrite can undergo substitution reactions where other metal ions replace iron or nickel ions in the lattice.
Hydrolysis Reactions: Nickel ferrite can react with water to form hydroxides.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions.
Acids and Bases: Such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis and substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state oxides.
Reduction: Formation of lower oxidation state oxides or elemental metals.
Substitution: Formation of mixed metal oxides with different metal ions.
Scientific Research Applications
Nickel ferrite has a wide range of scientific research applications, including:
Magnetic Materials: Due to its ferrimagnetic properties, nickel ferrite is used in magnetic storage devices, transformers, and inductors.
Biomedical Applications: Used in magnetic resonance imaging (MRI) as a contrast agent and in targeted drug delivery systems.
Environmental Applications: Used in the removal of heavy metals and pollutants from water through adsorption and catalysis.
Mechanism of Action
The mechanism by which nickel ferrite exerts its effects depends on its application:
Catalysis: In catalytic applications, nickel ferrite provides active sites for the adsorption and reaction of reactants.
Magnetic Properties: The ferrimagnetic properties of nickel ferrite arise from the alignment of magnetic moments of iron and nickel ions in the spinel structure.
Biomedical Applications: In MRI, nickel ferrite enhances the contrast by altering the relaxation times of protons in the body.
Comparison with Similar Compounds
Nickel ferrite can be compared with other similar compounds, such as:
Cobalt Ferrite (CoFe2O4): Similar to nickel ferrite, cobalt ferrite is a spinel ferrite with magnetic properties.
Zinc Ferrite (ZnFe2O4): Zinc ferrite is another spinel ferrite with lower magnetic properties compared to nickel ferrite.
Copper Ferrite (CuFe2O4): Copper ferrite has unique catalytic properties and is used in various oxidation reactions.
Nickel ferrite stands out due to its balanced magnetic and catalytic properties, making it versatile for various applications.
Properties
Molecular Formula |
Fe2NiO4 |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
iron(3+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.Ni.4O/q2*+3;+2;4*-2 |
InChI Key |
HQEHYRCFPBNMFD-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
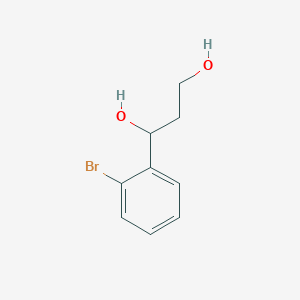
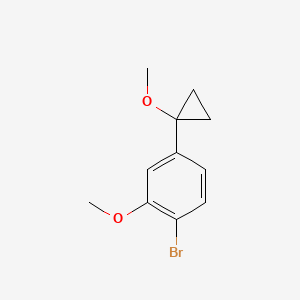
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)

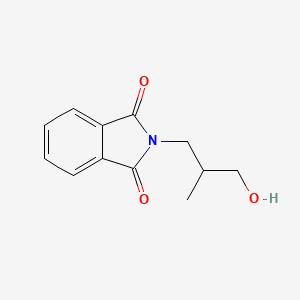
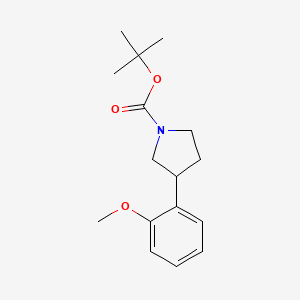
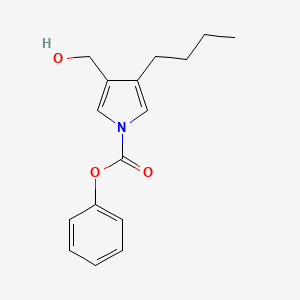

![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
